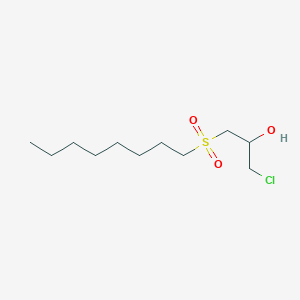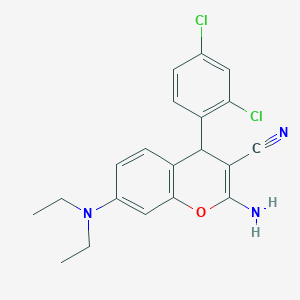![molecular formula C23H21ClN2 B11461560 N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine](/img/structure/B11461560.png)
N-benzyl-1-[1-(2-chlorobenzyl)-1H-indol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE involves several steps. One common method is the Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone as starting materials . The reaction typically occurs under acidic conditions and involves the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and controlling temperature and pressure .
Chemical Reactions Analysis
Scientific Research Applications
BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity . This binding can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
The uniqueness of BENZYL({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYL)AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C23H21ClN2 |
|---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C23H21ClN2/c24-22-12-6-4-10-19(22)16-26-17-20(21-11-5-7-13-23(21)26)15-25-14-18-8-2-1-3-9-18/h1-13,17,25H,14-16H2 |
InChI Key |
OQEHMINIOBHPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,3-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11461514.png)
![7-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11461521.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B11461536.png)
![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-(4-fluorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B11461544.png)
![2-Amino-1-(4-chlorophenyl)-4-[2,4-dimethyl-5-(morpholin-4-ylmethyl)phenyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11461552.png)

![3-(4-Bromophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11461568.png)
![(3Z)-5,6-dimethoxy-3-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11461577.png)
![4-(4-chlorophenyl)-3-(furan-2-yl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11461582.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(3,5-dimethylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11461587.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-methylpropanamide](/img/structure/B11461589.png)

![4-butyl-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11461608.png)
